3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin
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Overview
Description
3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of an acetonyl group, an iodine atom, and a hydroxycoumarin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and p-iodobenzyl derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis may include alkylation, acylation, and iodination steps to introduce the acetonyl and iodine groups onto the coumarin scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydroxycoumarin derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biological studies due to its unique chemical properties.
Medicine: The compound’s potential biological activities, such as anticoagulant or antimicrobial effects, can be explored for therapeutic applications.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits anticoagulant activity, it may inhibit enzymes involved in the coagulation cascade. The exact molecular targets and pathways can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin include other coumarin derivatives with different substituents, such as:
- 4-Hydroxycoumarin
- 3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
- 3-(alpha-Acetonyl-p-methylbenzyl)-4-hydroxycoumarin
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other coumarin derivatives
Properties
CAS No. |
5543-62-4 |
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Molecular Formula |
C19H15IO4 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 |
InChI Key |
PFHMVMIFNQXMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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